An In-Depth Technical Guide to trans-N-Boc-1,4-cyclohexanediamine
An In-Depth Technical Guide to trans-N-Boc-1,4-cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-N-Boc-1,4-cyclohexanediamine, a critical building block in modern medicinal chemistry. This document details its chemical and physical properties, a verified synthesis protocol, and its significant applications in the development of novel therapeutics, particularly as a key intermediate in the synthesis of V1A receptor antagonists.
Core Compound Properties
trans-N-Boc-1,4-cyclohexanediamine, also known as tert-butyl trans-4-aminocyclohexylcarbamate, is a mono-protected diamine that offers synthetic chemists a versatile scaffold for the construction of complex molecules.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the two amino groups allows for selective functionalization of the free amine, a crucial feature in multi-step organic synthesis.[1]
Physicochemical and Pharmacokinetic Data
The following tables summarize the key quantitative data for trans-N-Boc-1,4-cyclohexanediamine.
| Identifier | Value |
| CAS Number | 177906-48-8[2] |
| Molecular Formula | C₁₁H₂₂N₂O₂[2] |
| Molecular Weight | 214.31 g/mol [2] |
| Appearance | White solid[1] |
| Purity | ≥97% (GC)[1] |
| Property | Value |
| Density | 1.0 ± 0.1 g/cm³[3] |
| Boiling Point | 322.1 ± 31.0 °C at 760 mmHg[3] |
| Melting Point | 68-72 °C (for the unprotected trans-1,4-diaminocyclohexane)[4] |
| Flash Point | 148.6 ± 24.8 °C[3] |
| Solubility | Slightly soluble in water.[5] |
| LogP | 1.52[3] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C[3] |
| Storage Temperature | 0-8 °C[1] |
Synthesis of trans-N-Boc-1,4-cyclohexanediamine
The following is a detailed experimental protocol for the synthesis of trans-N-Boc-1,4-cyclohexanediamine from trans-1,4-diaminocyclohexane.
Experimental Protocol
Materials:
-
trans-1,4-Diaminocyclohexane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (with a mobile phase of 5:95 MeOH/DCM and ninhydrin stain)
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve trans-1,4-diaminocyclohexane (1 equivalent) in methanol.
-
Cool the solution to 0°C using an ice bath.[6]
-
To the stirred solution, slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.28 equivalents) in methanol.[6]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 5:95 mixture of methanol and dichloromethane as the mobile phase. The product can be visualized with a ninhydrin stain.[6]
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[6]
-
To the resulting residue, add water and extract the aqueous layer with ethyl acetate (2 x 100 mL).[6]
-
Combine the organic layers and wash with a brine solution.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trans-N-Boc-1,4-cyclohexanediamine as a solid.[6] The reported yield for this procedure is approximately 86%.[6]
Application in Drug Development: V1A Receptor Antagonists
trans-N-Boc-1,4-cyclohexanediamine is a valuable intermediate in the synthesis of orally bioavailable and selective V1A receptor antagonists.[5] The vasopressin V1A receptor is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, making it a target for the treatment of several disorders. One notable example of a V1A receptor antagonist synthesized using this building block is SRX246.[7]
V1A Receptor Signaling Pathway
The activation of the V1A receptor by its endogenous ligand, arginine vasopressin (AVP), initiates a well-defined signaling cascade. A simplified representation of this pathway is provided below.
Experimental Workflow: Synthesis of a V1A Receptor Antagonist
The following diagram illustrates a generalized workflow for the synthesis of a V1A receptor antagonist utilizing trans-N-Boc-1,4-cyclohexanediamine as a key starting material.
Conclusion
trans-N-Boc-1,4-cyclohexanediamine is an indispensable tool in the arsenal of medicinal chemists. Its pre-defined stereochemistry and the presence of a Boc-protecting group offer a reliable and efficient route to complex molecular architectures. The data and protocols presented in this guide underscore its importance and provide a solid foundation for its application in the synthesis of novel drug candidates, particularly in the pursuit of potent and selective V1A receptor antagonists.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. trans-N-Boc-1,4-cyclohexanediamine | CAS#:177906-48-8 | Chemsrc [chemsrc.com]
- 4. trans-1,4-Diaminocyclohexane = 98.0 GC 2615-25-0 [sigmaaldrich.com]
- 5. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE | 177906-48-8 [chemicalbook.com]
- 6. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
